
Mirtazapine-d3
Overview
Description
Mirtazapine-d3 is a deuterated form of mirtazapine, a tetracyclic antidepressant primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original mirtazapine molecule, which can potentially alter its pharmacokinetic properties. This compound is of interest in both clinical and research settings due to its potential for improved stability and reduced metabolic degradation compared to non-deuterated mirtazapine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mirtazapine-d3 involves the incorporation of deuterium atoms into the mirtazapine molecule. One method involves the use of deuterated reagents in the synthesis process. For example, starting with a deuterated carboxylic acid compound, the synthesis proceeds through several steps including the conversion of the carboxylic acid group into a ketone group, followed by reduction to form an intermediate hydroxy compound, and finally, the formation of this compound through further reduction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The use of green chemistry principles, such as solvent-free methods and environmentally friendly reagents, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
Mirtazapine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are used in the synthesis of this compound, as mentioned earlier.
Substitution: Substitution reactions can occur, particularly involving the nitrogen atoms in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include deuterated solvents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various deuterated derivatives of mirtazapine, which can be further analyzed for their pharmacological properties and potential therapeutic applications .
Scientific Research Applications
Pharmacological Mechanism and Clinical Applications
Mirtazapine functions as a noradrenergic and specific serotonergic antidepressant (NaSSA). It acts primarily by antagonizing alpha-2 adrenergic receptors, which leads to increased release of norepinephrine and serotonin. Additionally, it blocks 5-HT2 and 5-HT3 serotonin receptors, enhancing serotonergic neurotransmission while minimizing common side effects associated with traditional SSRIs (selective serotonin reuptake inhibitors) .
Clinical Efficacy
Mirtazapine has been found effective in treating:
- Major Depression : Clinical trials indicate that mirtazapine demonstrates superior efficacy compared to placebo and is comparable to tricyclic antidepressants .
- Anxiety Disorders : Its anxiolytic properties are beneficial for patients experiencing anxiety alongside depression .
- Insomnia : Mirtazapine is often prescribed for patients with insomnia due to its sedative effects, particularly at lower doses .
Case Studies Illustrating Efficacy
- Case Study 1 : A 90-year-old woman with severe anxiety and agitation responded rapidly to mirtazapine treatment, showing significant symptom relief within hours of administration. This was confirmed through multiple challenges with the drug, indicating its robust efficacy in acute settings .
- Case Study 2 : A patient suffering from both mood disorders and insomnia experienced rapid resolution of symptoms upon initiation of mirtazapine therapy. This highlights its dual action in treating both depression and sleep disturbances .
- Case Study 3 : A 36-year-old male patient developed sexual dysfunction while on sertraline. The introduction of mirtazapine resulted in the resolution of sexual side effects without compromising the antidepressant effect, showcasing its utility in managing SSRI-related complications .
Research Applications
Mirtazapine-d3 has potential applications in pharmacological research due to its unique isotopic labeling, which allows for precise tracking of the drug's metabolic pathways and interactions within biological systems.
Neuropharmacology Studies
Recent studies have demonstrated that mirtazapine can normalize cortical atrophy and improve cardiorespiratory functions in animal models, specifically in MeCP2-null mice, which serve as a model for Rett syndrome . The compound was shown to restore GABAergic and glutamatergic neurotransmission, indicating its potential for neuroprotective effects.
Data Summary Table
Mechanism of Action
The mechanism of action of Mirtazapine-d3 is similar to that of mirtazapine. It acts as a noradrenergic and specific serotonergic antidepressant by antagonizing central alpha-2 adrenergic receptors and specific serotonin receptors (5-HT2 and 5-HT3). This dual action increases the release of norepinephrine and serotonin, enhancing mood and alleviating depressive symptoms. The deuterium substitution may result in altered pharmacokinetics, potentially leading to a longer duration of action and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
Mianserin: Another tetracyclic antidepressant with a similar structure and mechanism of action.
Trazodone: An antidepressant with sedative properties, often used for its sleep-inducing effects.
Quetiapine: An atypical antipsychotic with antidepressant properties, used in the treatment of major depressive disorder and bipolar disorder .
Uniqueness of Mirtazapine-d3
This compound stands out due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites. This can potentially lead to improved therapeutic outcomes and a better safety profile compared to non-deuterated mirtazapine and other similar compounds .
Biological Activity
Mirtazapine-d3, a deuterated form of mirtazapine, is primarily recognized for its antidepressant properties. This compound exhibits unique biological activities that extend beyond its serotonin and noradrenergic modulation. This article will explore the pharmacological profile, mechanisms of action, and therapeutic implications of this compound, supported by relevant data tables and research findings.
Pharmacological Profile
Mirtazapine is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). It functions through multiple mechanisms:
- Receptor Interactions :
- Alpha-2 Adrenergic Antagonism : Enhances norepinephrine release.
- 5-HT2 and 5-HT3 Serotonin Antagonism : Increases serotonergic activity via 5-HT1 receptors.
- Histamine H1 Receptor Antagonism : Contributes to sedative effects and weight gain.
The pharmacokinetics of this compound are similar to its parent compound, with an oral bioavailability of approximately 50% and a half-life ranging from 20 to 40 hours. It undergoes extensive hepatic metabolism predominantly via cytochrome P450 enzymes (CYP1A2, CYP2D6, CYP3A4) .
This compound's biological activity can be summarized through its impact on neurotransmitter systems:
- Serotonergic Activity :
- Noradrenergic Activity :
Therapeutic Implications
This compound has shown efficacy in various clinical settings, particularly in treating major depressive disorder (MDD) and anxiety disorders. Its unique pharmacodynamic profile offers several advantages:
- Rapid Onset of Action : Clinical studies indicate a quicker therapeutic effect compared to traditional antidepressants like fluoxetine .
- Tolerability Profile : Common side effects include sedation and weight gain; however, it is less likely to cause sexual dysfunction compared to SSRIs .
Case Studies and Research Findings
Several studies have demonstrated the efficacy of mirtazapine in different populations:
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Mirtazapine-d3 in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. A validated protocol involves preparing standard solutions of this compound and calibrating the system using deuterated internal standards to account for matrix effects. The USP32 monograph (Equation: % = [(C_S/C_U)(r_U/r_S)] × 100) provides a framework for calculating purity and concentration, ensuring alignment with pharmacopeial standards . Key validation parameters include linearity (R² > 0.99), accuracy (90–110% recovery), and inter-day precision (<15% RSD).
Q. How should researchers design isotopic purity studies for this compound?
- Methodological Answer : Isotopic purity is critical for minimizing interference in metabolic studies. Use nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) to confirm deuterium incorporation at specific positions. Compare spectral data with non-deuterated Mirtazapine to identify isotopic shifts. Report purity thresholds (e.g., ≥98% isotopic enrichment) and validate using orthogonal methods like isotope ratio mass spectrometry (IRMS) .
Q. What statistical approaches are essential for analyzing dose-response relationships in this compound efficacy studies?
- Methodological Answer : Apply non-linear regression models (e.g., sigmoidal Emax models) to evaluate dose-response curves. Ensure compliance with guidelines for reporting statistical significance: specify p-values (e.g., p < 0.05) and confidence intervals (95% CI). Use software like GraphPad Prism to calculate EC50 values, and justify data precision (e.g., instrument resolution limits) per pharmacopeial standards .
Advanced Research Questions
Q. How can researchers resolve discrepancies in this compound pharmacokinetic data across preclinical models?
- Methodological Answer : Conduct meta-analyses of existing data to identify interspecies variability (e.g., cytochrome P450 metabolism differences). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human dosing. Validate findings against in vitro hepatocyte assays and adjust for deuterium kinetic isotope effects (e.g., reduced metabolic clearance) .
Q. What experimental strategies mitigate deuterium-related isotopic interference in this compound metabolic stability assays?
- Methodological Answer : Design crossover studies comparing deuterated and non-deuterated Mirtazapine in microsomal incubations. Monitor metabolites via LC-MS/MS fragmentation patterns. Control for deuterium exchange in aqueous environments by using deuterium-depleted solvents and stabilizing pH (5.0–7.4). Reference spectral libraries to distinguish artifactual peaks from true metabolites .
Q. How should contradictory data on this compound receptor binding affinity be addressed in publication-ready analyses?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor. For example, if radioligand binding assays show variability, re-analyze raw data using Scatchard plots to differentiate non-specific binding. Cross-validate with computational docking simulations (e.g., AutoDock Vina) to assess binding pocket interactions .
Q. What ethical and methodological considerations are critical for human studies involving this compound?
- Methodological Answer : Follow IRB protocols for participant selection, emphasizing exclusion criteria (e.g., hepatic impairment). Use double-blinded, placebo-controlled designs to minimize bias. Include pharmacokinetic sampling at multiple timepoints to capture deuterium-related half-life extensions. Report adverse events using MedDRA terminology and justify sample size via power analysis (α = 0.05, β = 0.2) .
Q. Methodological and Reporting Guidelines
Q. How to ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document synthetic yields, reaction conditions (temperature, solvent purity), and characterization data (HPLC, NMR) in supplemental materials. Adhere to the Medicinal Chemistry Research guidelines: provide exact masses (±0.001 Da) for HRMS and retention times (±0.1 min) for chromatograms. Cross-reference synthetic steps with prior literature to highlight novel optimizations .
Q. What are best practices for integrating this compound data into systematic reviews?
- Methodological Answer : Use PRISMA frameworks to screen studies, focusing on peer-reviewed articles excluding non-indexed sources (e.g., ). Extract data into standardized tables (e.g., pharmacokinetic parameters, isotopic purity) and assess bias via ROBINS-I tools. Highlight gaps, such as limited long-term stability data, to prioritize future research .
Q. How to present conflicting isotopic tracer data in grant proposals?
- Methodological Answer : Structure proposals using the PICO framework: P opulation (e.g., rodent models), I ntervention (this compound dosing), C omparison (non-deuterated controls), O utcome (plasma half-life). Address contradictions by proposing mechanistic studies (e.g., stable isotope-resolved metabolomics) and budget for advanced instrumentation (e.g., Q-TOF MS) .
Properties
IUPAC Name |
5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAEMNMFQXRA-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90662131 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216678-68-0 | |
Record name | Mirtazapine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90662131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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